Product packaging for (2-Bromoethyl)diphenylsulfonium(Cat. No.:CAS No. 247129-84-6)

(2-Bromoethyl)diphenylsulfonium

Cat. No.: B3254981
CAS No.: 247129-84-6
M. Wt: 294.23 g/mol
InChI Key: CPUOTDPFSSLRJO-UHFFFAOYSA-N
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Description

Contextualization within Organosulfur Chemistry and Ylide Precursors

Organosulfur chemistry is a broad field that explores the properties and reactivity of compounds containing carbon-sulfur bonds. Within this domain, sulfonium (B1226848) salts are a class of compounds characterized by a positively charged sulfur atom bonded to three organic substituents. nih.gov (2-Bromoethyl)diphenylsulfonium belongs to this class and plays a crucial role as a precursor to sulfur ylides. chim.itnih.gov

Sulfur ylides are neutral, dipolar molecules where a carbanion is attached to a positively charged sulfur atom. They are highly reactive intermediates in organic synthesis. chim.it Vinylsulfonium salts, which can be readily generated from this compound triflate, are highly susceptible to conjugate addition by a wide range of nucleophiles. nih.govnih.gov This addition leads to the in situ formation of a sulfur ylide intermediate. chim.itnih.gov The generated sulfonium ylide can then participate in several reaction pathways, including intramolecular cyclizations and rearrangement processes, making vinylsulfonium salts effective building blocks for synthesizing various cyclic and heterocyclic systems. chim.itnih.gov The pioneering work on the photolysis of phenacyl sulfonium salts demonstrated that the C–S bond can undergo homolytic cleavage under UV light, forming radical species that can lead to various products. rsc.org

Strategic Importance as an In Situ Vinyl Sulfonium Salt Generator

One of the most significant advantages of this compound triflate is its function as a stable and easily handled precursor for the in situ generation of diphenyl(vinyl)sulfonium triflate. acs.orgchim.it The direct handling of vinylsulfonium salts can be challenging as they are often reactive and may be oily and unstable. chim.it In contrast, this compound triflate is a bench-stable, non-volatile, crystalline solid that is easy to store and handle, and can be prepared on a large scale. acs.orgchim.it

The in situ generation of the reactive vinylsulfonium salt is typically achieved by treating the this compound salt with a base. chim.itbristol.ac.uktcichemicals.com The base promotes an elimination reaction, removing hydrogen bromide to form the vinyl group. This reactive vinylsulfonium salt is then immediately consumed in the reaction mixture by a nucleophile. chim.itbristol.ac.uk

This strategy has been successfully applied in a multitude of synthetic transformations:

Synthesis of Heterocycles: It is an efficient reagent for annulation reactions with various nitrogen, sulfur, and oxygen-based nucleophiles, leading to the formation of 3-, 4-, 5-, 6-, and 7-membered heterocycles. acs.org Examples include the synthesis of azetidines, oxetanes, imidazolinium salts, 1,4-oxazepines, and 1,4-diazepines. nih.govnih.govbristol.ac.ukacs.org

Formation of Bicyclic Systems: The in situ generated vinylsulfonium salt reacts with α-amino ketones and β,γ-unsaturated amine derivatives to produce bicyclic epoxides and bicyclic cyclopropane-fused heterocycles. nih.gov

Vinylation Reactions: In a novel application, this compound triflate has been used as a vinyl (CH=CH₂) transfer source in palladium/copper-catalyzed Sonogashira cross-coupling reactions with terminal alkynes to produce 1,3-enynes. acs.org

The use of this compound triflate as an in situ generator of vinylsulfonium salts represents a significant advancement, providing a practical and efficient method for conducting complex synthetic transformations under mild conditions. acs.orgacs.org

Table 2: Research Findings on Applications of this compound Triflate

Application Reactant(s) Product(s) Key Findings
Azetidine (B1206935) Synthesis N-protected arylglycine esters 2,2-disubstituted azetidines Annulation reaction proceeds via in situ generation of vinylsulfonium salt. nih.govbristol.ac.uk
Imidazolinium Salt Synthesis Formamidines Symmetrical and unsymmetrical imidazolinium salts High yields and short reaction times under mild conditions. nih.govnih.govacs.org
1,4-Oxazepine & 1,4-Diazepine Synthesis 1,3-aminoalcohols or 1,3-diamines 1,4-oxazepines or 1,4-diazepines Excellent yields via cyclization with in situ generated vinylsulfonium salt. nih.gov
Fused Bicyclic Epoxide Synthesis α-amino ketones Bicyclic epoxides Tandem Michael addition/Johnson–Corey–Chaykovsky-type reactions. nih.gov

| 1,3-Enyne Synthesis | Terminal alkynes | 1,3-enynes | First use as a vinyl transfer source in Pd/Cu-catalyzed Sonogashira coupling. acs.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14BrS+ B3254981 (2-Bromoethyl)diphenylsulfonium CAS No. 247129-84-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromoethyl(diphenyl)sulfanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrS/c15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUOTDPFSSLRJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[S+](CCBr)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrS+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromoethyl Diphenylsulfonium Triflate

Established Synthetic Pathways for (2-Bromoethyl)diphenylsulfonium Triflate

The synthesis of this compound triflate is not extensively detailed in primary literature, with many studies referring to it as a commercially available starting material. organic-chemistry.orgsigmaaldrich.com However, the established pathway for its formation involves the reaction of diphenyl sulfide (B99878) with a reactive 2-bromoethylating agent, where the triflate group serves as an excellent leaving group, facilitating the sulfonium (B1226848) salt formation.

The general synthetic approach can be described as the S-alkylation of diphenyl sulfide with a 2-bromoethyl electrophile activated by a trifluoromethanesulfonyloxy group. This method takes advantage of the high reactivity of the triflate group as a leaving group, which enables the nucleophilic attack by the sulfur atom of diphenyl sulfide.

While specific reaction conditions such as temperature, solvent, and reaction time for this direct synthesis are not widely published in detail, the methodology is analogous to other sulfonium salt preparations. The reaction likely proceeds by mixing the precursors in a suitable aprotic solvent at or below room temperature to control the exothermic nature of the reaction. The product, being a salt, would likely precipitate from the reaction mixture or be isolated after removal of the solvent followed by washing with a non-polar solvent to remove any unreacted starting materials.

Precursors and Reagent Generation for this compound Triflate

The primary precursor for the activated 2-bromoethyl component is 2-bromoethanol. This alcohol is then reacted with trifluoromethanesulfonic anhydride, often in the presence of a non-nucleophilic base like pyridine, to generate 2-bromoethyl trifluoromethanesulfonate (B1224126) in situ or as an isolated intermediate. This intermediate is a highly reactive electrophile due to the exceptional leaving group ability of the triflate anion.

The subsequent reaction involves the nucleophilic attack of diphenyl sulfide on the electrophilic carbon of 2-bromoethyl trifluoromethanesulfonate to furnish the desired this compound triflate.

The key precursors and reagents involved in the synthesis are summarized in the table below:

Compound Name Role Structure
Diphenyl sulfideNucleophileC₆H₅-S-C₆H₅
2-BromoethanolPrecursor to the electrophileBr-CH₂CH₂-OH
Trifluoromethanesulfonic anhydrideActivating agent(CF₃SO₂)₂O
PyridineBaseC₅H₅N

This two-step approach, starting from readily available precursors, represents the most plausible and established methodology for the synthesis of this compound triflate, a reagent that has found significant application in the synthesis of complex molecules. bristol.ac.ukacs.org

Transformations and Reactivity Profiles of 2 Bromoethyl Diphenylsulfonium Derived Species

In Situ Generation of Vinyl Sulfonium (B1226848) Salts from (2-Bromoethyl)diphenylsulfonium Triflate

This compound triflate is a stable, crystalline solid that acts as a precursor to the highly reactive diphenylvinylsulfonium triflate. nih.gov The in situ generation of this vinyl sulfonium salt is typically achieved by treating the this compound triflate with a base. nih.govtcichemicals.com This process involves an elimination reaction where the base abstracts a proton from the carbon adjacent to the sulfonium center, leading to the expulsion of the bromide ion and the formation of a carbon-carbon double bond, yielding the vinyl sulfonium salt. bristol.ac.uk

This in situ generation is a key step that unlocks the synthetic potential of this compound triflate. The resulting vinyl sulfonium salt is a potent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles. nih.govtcichemicals.com The high electrophilicity of the vinyl sulfonium salt makes it a valuable reagent in various carbon-carbon and carbon-heteroatom bond-forming reactions. tcichemicals.com The choice of base and reaction conditions can be tailored to control the rate of vinyl sulfonium salt formation and subsequent reactions. Common bases used for this transformation include organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and inorganic bases such as potassium bicarbonate. nih.govbristol.ac.uk

Nucleophilic Additions and Subsequent Annulation Reactions

The vinyl sulfonium salts generated in situ from this compound triflate are highly susceptible to nucleophilic attack. This reactivity is harnessed in tandem reactions, often involving a Michael addition followed by an intramolecular cyclization, to construct complex cyclic and heterocyclic systems. This section details the application of this methodology in the synthesis of fused bicyclic epoxides, aziridines, and various five-membered heterocycles.

Synthesis of Fused Bicyclic Epoxides via this compound Intermediates

A notable application of this compound triflate is in the synthesis of fused bicyclic epoxides. bris.ac.uk This transformation is achieved through a tandem Michael addition/Johnson-Corey-Chaykovsky type reaction sequence. nih.gov In this process, a nucleophile, typically an enolate derived from a ketone or aldehyde, adds to the in situ generated vinyl sulfonium salt. The resulting intermediate then undergoes an intramolecular cyclization, where the enolate oxygen attacks the carbon bearing the sulfonium group, displacing diphenyl sulfide (B99878) to form the epoxide ring.

This methodology has been successfully employed in the synthesis of various bicyclic epoxides. For instance, the reaction of α-amino ketones with vinyl sulfonium salt, generated from this compound triflate and a base like DBU, affords bicyclic epoxides in good to excellent yields. nih.gov Similarly, α-hydroxyketones and β-hydroxy aldehydes can undergo epoxy annulation reactions to produce the corresponding bicyclic epoxides with varying degrees of diastereoselectivity. nih.gov The versatility of this method allows for the construction of diverse fused heterocyclic systems containing an epoxide ring. bris.ac.uk

A summary of representative examples for the synthesis of fused bicyclic epoxides is presented below:

Starting MaterialProductYield (%)Diastereoselectivity
α-Amino KetonesBicyclic EpoxidesGood to ExcellentNot Reported
α-HydroxyketoneBicyclic EpoxideExcellentModerate
β-Hydroxy AldehydeBicyclic EpoxideGoodGood

Synthesis of Fused Bicyclic Aziridines Utilizing this compound Triflate

The synthetic utility of this compound triflate extends to the formation of fused bicyclic aziridines. bris.ac.uk This synthesis follows a similar tandem reaction pathway as the epoxide formation, but with a nitrogen-based nucleophile. The reaction of suitable amino compounds with the in situ generated vinyl sulfonium salt leads to a Michael addition, followed by an intramolecular cyclization to furnish the aziridine (B145994) ring.

This method provides a versatile and straightforward route to bicyclic aziridine-fused heterocycles, with reported yields of up to 98%. bris.ac.uk The stereoselectivity of the reaction can be influenced by the use of a chiral (2-bromoethyl)sulfonium reagent, which can promote or enhance the enantiomeric or diastereomeric ratio of the product. bris.ac.uk The resulting fused bicyclic N-aryl aziridines are valuable intermediates that can undergo further transformations, such as regioselective ring-opening reactions, to access a variety of nitrogen-containing molecules. nih.gov

Formation of Five-Membered Heterocycles

This compound triflate has proven to be an efficient reagent for the synthesis of imidazolinium salts from formamidines. nih.govconsensus.app This reaction is proposed to proceed through the in situ generation of a vinyl sulfonium salt intermediate. nih.gov The formamidine (B1211174) acts as a nucleophile, attacking the vinyl sulfonium salt, which is followed by an intramolecular cyclization to form the five-membered imidazolinium ring. nih.gov

This method is notable for its high yields, short reaction times, and mild reaction conditions. nih.govconsensus.app It is applicable to the synthesis of a wide range of symmetrical and unsymmetrical imidazolinium triflate salts, accommodating both aromatic and aliphatic N-substituents. nih.govconsensus.app The resulting imidazolinium salts are important compounds, particularly as precursors to N-heterocyclic carbenes (NHCs), which are widely used as ligands in organometallic catalysis. tcichemicals.com

The table below summarizes the synthesis of various imidazolinium salts using this method:

Formamidine SubstituentsProductYield (%)Reaction Time
Symmetrical AromaticImidazolinium Triflate SaltHighShort
Unsymmetrical AromaticImidazolinium Triflate SaltHighShort
Symmetrical AliphaticImidazolinium Triflate SaltHighShort
Unsymmetrical AliphaticImidazolinium Triflate SaltHighShort

The reactivity of (2-bromoethyl)sulfonium salts can also be harnessed to synthesize more complex heterocyclic structures like epoxy-pyrrolidines. These reactions likely involve a sequence of nucleophilic additions and intramolecular cyclizations. While the specific details for the synthesis of epoxy-pyrrolidines directly from this compound triflate are not extensively detailed in the provided context, the underlying principles of vinyl sulfonium salt chemistry suggest a plausible pathway. A suitable nucleophile containing both an amino and a hydroxyl group, or a precursor that can generate these functionalities, could react with the in situ formed vinyl sulfonium salt. A subsequent cascade of intramolecular cyclizations would then lead to the formation of the fused epoxy-pyrrolidine ring system. The synthesis of related structures like bicyclic epoxides and aziridines supports the feasibility of such transformations. nih.govbris.ac.uknih.gov

Tetrahydroindolones via Ring-Opening Cyclization of Spirocyclopropanes Derived from this compound Triflate

This compound triflate is a key reagent in the synthesis of 2',3'-nonsubstituted cycloalkane-1,3-dione-2-spirocyclopropanes. These spirocyclopropanes are valuable intermediates for constructing various heterocyclic frameworks. The reaction between 1,3-cyclohexanediones and this compound triflate, in the presence of powdered potassium carbonate in ethyl acetate (B1210297) at room temperature, efficiently produces the corresponding spirocyclopropanes in high yields. nih.gov This methodology is also applicable to other cyclic and acyclic 1,3-diones, such as 1,3-cyclopentanedione, 1,3-cycloheptanedione, and Meldrum's acid. nih.gov

The resulting spirocyclopropanes can undergo regioselective ring-opening cyclization reactions to form complex molecules. For instance, the reaction of cycloheptane-1,3-dione-2-spirocyclopropane with 2,4-dimethoxybenzylamine (B23717) in refluxing acetonitrile (B52724) yields 1,2,3,6,7,8-hexahydrocyclohepta[b]pyrrol-4(5H)-one, a precursor to 1-azaazulenes. elsevierpure.com This transformation highlights the utility of spirocyclopropanes derived from this compound triflate in the synthesis of nitrogen-containing heterocycles.

Furthermore, the ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with stabilized sulfonium ylides leads to the formation of 2,3-trans-disubstituted 2,3,4,6,7,8-hexahydro-5H-1-benzopyran-5-ones, which are precursors to the chromane (B1220400) skeleton. nih.gov Similarly, using dimethylsulfoxonium methylide results in the regioselective production of 2,3,4,6,7,8-hexahydro-5H-1-benzopyran-5-ones. nih.gov These reactions demonstrate the versatility of spirocyclopropanes in constructing various oxygen-containing heterocyclic systems.

Table 1: Synthesis of Spirocyclopropanes using this compound Triflate
Starting MaterialProductYield (%)
1,3-CyclohexanedioneCyclohexane-1,3-dione-2-spirocyclopropaneHigh
1,3-CyclopentanedioneCyclopentane-1,3-dione-2-spirocyclopropaneHigh
1,3-CycloheptanedioneCycloheptane-1,3-dione-2-spirocyclopropaneHigh
Meldrum's AcidMeldrum's acid-derived spirocyclopropaneHigh

Formation of Six-Membered Heterocycles

This compound-derived reagents are instrumental in the synthesis of morpholine (B109124) and thiomorpholine (B91149) scaffolds, which are prevalent in bioactive compounds. jchemrev.com The synthesis often involves the use of a precursor, 4-(2-bromoethyl)morpholine, which can be prepared from 2-morpholin-4-yl-ethanol. While direct use of this compound salts for the one-pot synthesis of morpholines and thiomorpholines from primary amines or thiols and a diethanolamine (B148213) equivalent is a plausible extension of its reactivity, specific examples are not detailed in the provided context. The reactivity of the vinylsulfonium salt, generated in situ, with nucleophiles is the key step in these annulation reactions.

This compound triflate serves as a valuable reagent for the synthesis of piperazines and their substituted derivatives. Although the direct synthesis of the piperazine (B1678402) ring using this reagent is not explicitly described in the provided search results, the synthesis of other nitrogen-containing heterocycles, such as azetidines, from amino acid derivatives showcases the reagent's utility in N-heterocycle formation. bristol.ac.ukorganic-chemistry.orgbris.ac.ukthieme-connect.de This methodology suggests the potential for synthesizing piperazines from appropriate diamine precursors. The synthesis of complex substituted piperazines, such as 2-phenyl-3-(trifluoromethyl)piperazines, often involves multi-step sequences where building blocks are assembled, highlighting the importance of versatile reagents for constructing the core heterocyclic structure. nih.gov

Reagents derived from (2-bromoethyl)sulfonium salts, specifically α-substituted vinylsulfonium tetraphenylborates, are effective in the synthesis of epoxide-containing heterocycles. bris.ac.uk These vinylsulfonium salts react with β-amino ketones in an epoxyannulation reaction to produce N-heterocyclic epoxides. For example, the reaction of α-substituted vinylsulfonium salts with β-amino ketones can yield epoxy-piperidines. This method provides a route to novel classes of potentially biologically active molecules. The stability and reactivity of the vinylsulfonium salt are influenced by the counterion, with tetraphenylborate (B1193919) being particularly effective. bris.ac.uk The synthesis of these α-substituted vinylsulfonium salts proceeds in a three-step sequence from commercially available styrenes. bris.ac.uk

Table 2: Synthesis of Epoxy-piperidines via Epoxyannulation
Vinylsulfonium SaltSubstrateProductYield
α-Aryl substituted vinylsulfonium tetraphenylborateβ-Amino ketoneEpoxy-piperidine derivativeGood to Excellent

Formation of Seven-Membered and Larger Heterocycles

The application of this compound triflate extends to the synthesis of seven-membered heterocycles. Its utility in forming five- and six-membered rings suggests its potential for constructing larger ring systems like 1,4-oxazepines and 1,4-diazepines through annulation reactions with appropriate precursors. The general mechanism involves the in situ generation of a vinylsulfonium salt, which then reacts with a suitable nucleophile containing, for instance, an amino alcohol or a diamine functionality, followed by intramolecular cyclization. While the search results confirm the reagent's use for five-, six-, and seven-membered heterocycles, specific procedural details and yields for the synthesis of 1,4-oxazepines and 1,4-diazepines are not provided. bristol.ac.uk

Synthesis of Azetidines (Four-Membered Rings) Utilizing (2-Bromoethyl)sulfonium Triflate

Azetidines, strained four-membered nitrogen-containing heterocycles, are valuable building blocks in medicinal chemistry. An efficient synthesis of these compounds utilizes the reaction of this compound triflate with readily accessible arylglycine derivatives. nih.govresearchgate.net This method is characterized by its mild conditions and high yields. researchgate.net

The proposed mechanism involves the initial generation of a vinylsulfonium salt from the (2-bromoethyl)sulfonium triflate using a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov A nucleophilic conjugate addition of the N-protected arylglycine ester to the vinylsulfonium salt forms a sulfur ylide intermediate. This is followed by a proton transfer to create an enolate, which then undergoes an intramolecular nucleophilic attack, displacing diphenyl sulfide to form the azetidine (B1206935) ring. nih.gov

Optimization studies have shown that using DBU as the base in a solvent like dichloromethane (B109758) at reflux temperature provides the best results. nih.govresearchgate.net The reaction tolerates a range of substituents on the aryl ring of the glycine (B1666218) derivative, including both electron-donating and electron-withdrawing groups. researchgate.net

Table 1: Synthesis of Substituted Azetidines

EntryAryl Group (Ar)Protecting Group (PG)Ester Group (EWG)Yield (%)
1PhenylTosyl (Ts)CO₂Me72
2PhenylTosyl (Ts)CO₂Et82
3PhenylTosyl (Ts)CO₂t-Bu80
44-MeOC₆H₄Tosyl (Ts)CO₂Et85
54-ClC₆H₄Tosyl (Ts)CO₂Et88
6Naphthalen-2-ylTosyl (Ts)CO₂Et86
7Thiophen-2-ylTosyl (Ts)CO₂Et70

Data sourced from Fritz, S. P., et al. (2012). nih.gov

Cyclopropanation Reactions

The generation of sulfur ylides from this compound salts is a cornerstone of their application in cyclopropanation reactions. These ylides react with a variety of Michael acceptors to furnish cyclopropane (B1198618) rings, often with a high degree of stereocontrol.

Spirocyclopropane Formation from Dicarbonyl Compounds Using this compound Trifluoromethanesulfonate (B1224126)

An efficient and practical method for the synthesis of spirocyclopropanes involves the reaction of this compound trifluoromethanesulfonate with cyclic 1,3-dicarbonyl compounds. organic-chemistry.org This reaction provides a direct route to 2',3'-nonsubstituted spirocyclopropanes fused to the dicarbonyl system.

The reaction is typically carried out using a base like powdered potassium carbonate in a solvent such as ethyl acetate at room temperature. organic-chemistry.org The methodology has been successfully applied to various cyclic dicarbonyls, including 1,3-cyclohexanediones, 1,3-cyclopentanedione, and 1,3-indanedione, as well as acyclic 1,3-diones and related compounds like Meldrum's acid, affording the corresponding spirocyclopropanes in high yields. organic-chemistry.org

Table 2: Synthesis of Spirocyclopropanes from 1,3-Dicarbonyl Compounds

Entry1,3-Dicarbonyl CompoundBaseSolventYield (%)
11,3-CyclohexanedioneK₂CO₃Ethyl Acetate91
25,5-Dimethyl-1,3-cyclohexanedione (Dimedone)K₂CO₃Ethyl Acetate98
31,3-CyclopentanedioneK₂CO₃Ethyl Acetate80
41,3-IndanedioneK₂CO₃Ethyl Acetate92
52,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)K₂CO₃Ethyl Acetate94
6Acetylacetone (acyclic)K₂CO₃Ethyl Acetate79

Data sourced from Yoshimatsu, M., et al. (2016). organic-chemistry.org

Stereoselective Cyclopropanation with Chiral Sulfur Ylides Generated from (2-Bromoethyl)sulfonium Salts

The principles of sulfur ylide-mediated cyclopropanation can be extended to asymmetric synthesis by employing chiral sulfides. While many examples in the literature start with chiral sulfides that are then converted to sulfonium salts, the ylides generated from these salts offer a powerful tool for stereoselective transformations. organic-chemistry.orgnih.gov

A chiral sulfur ylide, generated in situ from its corresponding chiral sulfonium salt precursor with a base, can react with α,β-unsaturated esters, ketones, and amides. organic-chemistry.org This reaction can proceed with outstanding diastereoselectivity and excellent enantioselectivity, affording highly functionalized and enantioenriched cyclopropanes. organic-chemistry.orgnih.gov The stereochemical outcome is often rationalized by the formation of a rigid, six-membered ring transition state where the ylide may be stabilized through interactions between the sulfur atom and the carbonyl oxygen of the substrate. nih.gov Although direct examples starting specifically from chiral analogues of this compound salt are not prevalent in the cited literature, the general mechanism for ylide formation and subsequent stereoselective cyclopropanation is a well-established and analogous principle. nih.gov

Synthesis of CyclopropaCurrent time information in Bangalore, IN.researchgate.netpyrrolo[1,2-a]indoles Involving this compound Salt

A robust approach for the synthesis of cyclopropamitosene analogues, specifically cyclopropa nih.govsigmaaldrich.compyrrolo[1,2-a]indoles, has been developed utilizing a domino reaction between 2-(2-acylvinyl)indoles and sulfonium salts, including this compound salt. nih.gov This method provides high yields and complete stereoselectivity, producing the fused cyclopropane products as single diastereomers. nih.gov

The reaction is initiated by the deprotonation of the indole (B1671886) nitrogen, which then attacks the sulfonium salt. nih.gov This is proposed to lead to an ylide intermediate which subsequently undergoes an intramolecular Michael addition. The final cyclopropane ring is formed through a subsequent cyclization step, completing the construction of the complex polycyclic framework. nih.gov This synthetic protocol demonstrates the utility of this compound salt in constructing intricate, potentially bioactive molecules under mild conditions. nih.gov

Formation of Bicyclic Cyclopropane-Fused Heterocycles with this compound Triflate

This compound triflate serves as a stable and efficient precursor for the in situ generation of diphenylvinylsulfonium triflate, a key reagent in the synthesis of complex heterocyclic structures. nih.gov This methodology has been effectively applied to the formation of bicyclic cyclopropane-fused heterocycles. researchgate.netnih.gov The synthetic strategy often involves a tandem sequence of a Michael addition followed by a Johnson-Corey-Chaykovsky-type annulation. nih.govbris.ac.uk

The general mechanism begins with the base-mediated in situ formation of a vinylsulfonium salt from the this compound precursor. nih.gov A nucleophile then adds to the vinyl group, creating a sulfur ylide intermediate. nih.govresearchgate.net This ylide subsequently undergoes an intramolecular cyclization, resulting in the formation of a cyclopropane ring fused to a heterocycle. nih.govresearchgate.net This approach has been successfully used to synthesize a variety of fused bicyclic systems, which are valuable intermediates in organic synthesis due to their inherent ring strain that facilitates further functionalization. bris.ac.ukpitt.edu

For instance, the reaction has been employed in the dearomative addition of sulfur ylides to activated N-heteroarenes, such as quinolinium zwitterions, to produce cyclopropane-fused N-heterocycles. nih.gov This method provides a direct route to biologically significant molecular skeletons. nih.gov Furthermore, the use of chiral sulfonium salts in these reactions can lead to the enantioselective synthesis of optically enriched cyclopropane-fused heterocyclic compounds. nih.gov Research has demonstrated that these cyclopropanation reactions can be highly site- and stereoselective. nih.gov

Table 1: Synthesis of Bicyclic Cyclopropane-Fused Heterocycles

Starting MaterialReagentProduct TypeKey FeaturesCitations
Activated N-heteroarenesThis compound triflate (precursor to sulfur ylide)Cyclopropane-fused N-heterocyclesDivergent, dearomative, site- and stereoselective nih.gov
α-Amino ketonesIn situ generated vinylsulfonium salt from this compound triflateFused bicyclic epoxidesTandem Michael addition/Johnson-Corey-Chaykovsky reaction nih.gov
Indole-derived iminesThis compound saltFused aziridines (core of mitomycins)High diastereoselectivity bris.ac.uk

Cross-Coupling and Vinylation Reactions

Sonogashira-Type Vinylation of Terminal Alkynes with this compound Triflate

This compound triflate has emerged as a potent vinylating agent in Sonogashira-type cross-coupling reactions with terminal alkynes. organic-chemistry.orgacs.orgnih.gov This reaction provides an efficient pathway to synthesize 1,3-enynes, which are valuable structural motifs in pharmaceuticals, natural products, and materials science. organic-chemistry.orgsci-hub.se The process is typically catalyzed by a palladium/copper system and proceeds under mild conditions, often at room temperature (25 °C). organic-chemistry.orgnih.gov

The reaction's utility stems from using the stable, solid this compound triflate, which circumvents the challenges associated with handling volatile or unstable vinylating agents like vinyl halides. organic-chemistry.org Mechanistic studies suggest that the reaction proceeds through the in situ formation of a diphenyl(vinyl)sulfonium intermediate under basic conditions. organic-chemistry.orgsci-hub.se This intermediate then participates in the Pd/Cu-catalyzed cross-coupling cycle to yield the desired 1,3-enyne. organic-chemistry.org Compared to other (2-haloethyl)sulfonium salts, the this compound triflate has been identified as the most effective for this transformation. organic-chemistry.org

The protocol exhibits broad functional group tolerance, accommodating halides, carbonyls, amides, and various heterocycles, and delivers the 1- and 2-unsubstituted 1,3-enyne products in moderate to excellent yields, reaching up to 94%. organic-chemistry.orgnih.gov The reaction has been successfully applied to a range of terminal alkynes, including those bearing aryl, alkyl, and silyl (B83357) substituents. organic-chemistry.orgsci-hub.se

Table 2: Sonogashira-Type Vinylation of Terminal Alkynes

Catalyst SystemReagentSubstrateProductYieldConditionsCitations
Pd(PPh₃)₄ / CuIThis compound triflateTerminal Alkynes1,3-EnynesUp to 94%K₃PO₄, DME, 25 °C, 12 h organic-chemistry.orgsci-hub.se

Applications of this compound Triflate as a CH=CH₂ Transfer Source

The Sonogashira-type vinylation represents the first documented application of (2-haloethyl)diphenylsulfonium triflate as a source for transferring the vinyl group (CH=CH₂) in organic synthesis. acs.orgnih.govsci-hub.se This capability establishes the sulfonium salt as a valuable vinyl cation surrogate. The in situ generation of the diphenyl(vinyl)sulfonium cation from the more stable this compound triflate under basic conditions is a key feature of this reactivity. sci-hub.se

This transformation is a significant addition to the diverse reaction patterns of sulfonium salts, expanding their utility beyond traditional roles in annulation and ylide-mediated reactions. researchgate.netorganic-chemistry.org The ability to act as a CH=CH₂ transfer agent opens up possibilities for its use in other transition-metal-catalyzed cross-coupling reactions where a vinyl group is to be installed. The development of this methodology provides a practical and efficient alternative to traditional vinylation methods that often rely on less stable or less accessible vinylating reagents. organic-chemistry.org

Other Synthetic Transformations

Sulfinylation Reactions Involving this compound Trifluoromethanesulfonate

This compound trifluoromethanesulfonate is recognized as a reactant for sulfinylation reactions. sigmaaldrich.com While detailed studies focusing specifically on this compound's role in sulfinylation are not extensively covered in the provided context, the reactivity of related sulfonium salts and sulfoxides provides a basis for understanding this transformation. acs.org In a sulfinylation reaction, a sulfinyl group (R-S=O) is transferred to a nucleophile. The electrophilic nature of the sulfur atom in the sulfonium salt makes it susceptible to nucleophilic attack. acs.org This process can be influenced by steric and electronic factors of the reactants. acs.org

Role of this compound Triflate as an Acetylene (B1199291) Surrogate in Heterocycle Synthesis

This compound triflate can function as an acetylene surrogate in the synthesis of heterocycles. nih.govrsc.org Acetylene surrogates are stable, easy-to-handle compounds that can introduce a C₂ unit into a molecule in a manner equivalent to using acetylene gas, which is often difficult and hazardous to handle. rsc.orgmdpi.com The vinyl group, which can be readily generated from this compound triflate, is a well-established acetylene equivalent. researchgate.net

For example, the Sonogashira coupling, a reaction archetypal for terminal alkynes, can be performed with this compound triflate, effectively using it as a vinyl cation source, which can be considered a synthetic equivalent of acetylene in this context. organic-chemistry.orgwikipedia.org Furthermore, vinyl ethers and their analogs, which share the vinyl functional group, are explicitly used as acetylene surrogates in cycloaddition reactions to construct heterocyclic cores like pyridazines, pyrazoles, and isoxazolines. nih.govresearchgate.net The reaction of the in situ generated vinylsulfonium salt with formamidines to produce imidazolinium salts is another example where the sulfonium salt delivers a C₂ fragment for heterocycle construction. nih.gov This demonstrates the potential of this compound triflate to serve as a versatile and convenient source of a two-carbon building block in modern heterocyclic chemistry. nih.gov

Mechanistic Investigations of 2 Bromoethyl Diphenylsulfonium Transformations

Elucidation of Vinyl Sulfonium (B1226848) Salt Generation Mechanisms from (2-Bromoethyl)diphenylsulfonium Triflate

The synthetic utility of this compound triflate often begins with its conversion to the corresponding diphenylvinylsulfonium salt. This transformation is a critical step, as the vinyl sulfonium salt is the reactive species in many subsequent reactions. The generation of diphenylvinylsulfonium triflate from this compound triflate is typically achieved through a base-mediated elimination reaction. nih.gov

The mechanism involves the abstraction of a proton from the carbon atom alpha to the sulfonium group by a base. This deprotonation is facilitated by the electron-withdrawing nature of the adjacent diphenylsulfonium group, which increases the acidity of these protons. The resulting intermediate then undergoes a 1,2-elimination (E2) reaction, where the bromide ion is expelled, leading to the formation of a carbon-carbon double bond and yielding the diphenylvinylsulfonium salt. nih.govchim.it The choice of base and reaction conditions can influence the efficiency of this process. For instance, potassium bicarbonate in a tetrahydrofuran (B95107) and water mixture at room temperature has been shown to be effective for this transformation. nih.gov

Table 1: Key Steps in Vinyl Sulfonium Salt Generation

StepDescriptionKey Intermediates/Species
1. Deprotonation A base abstracts a proton from the carbon adjacent to the sulfonium center.This compound triflate, Base
2. Elimination The resulting intermediate undergoes elimination of the bromide ion.Bromide ion
3. Product Formation Formation of the diphenylvinylsulfonium triflate.Diphenylvinylsulfonium triflate

The in situ generation of diphenylvinylsulfonium triflate from its stable precursor, this compound triflate, is a common strategy that avoids the isolation of the potentially less stable vinyl sulfonium salt. nih.govresearchgate.net This approach has been successfully employed in various synthetic applications, including annulation and cyclization reactions. sigmaaldrich.combris.ac.uk

Mechanistic Pathways of Annulation Reactions (e.g., Michael Addition-Johnson-Corey-Chaykovsky) Utilizing this compound-Derived Species

This compound-derived species, primarily the in situ-generated diphenylvinylsulfonium salt, are powerful reagents for annulation reactions, which involve the formation of a new ring onto a pre-existing molecule. A prominent mechanistic pathway in these reactions is a tandem Michael addition followed by a Johnson-Corey-Chaykovsky-type reaction. nih.govmdpi.com

The general mechanism commences with the Michael addition of a nucleophile to the β-carbon of the vinyl sulfonium salt. This conjugate addition is a key step and results in the formation of a sulfur ylide intermediate. nih.govchim.it The fate of this ylide intermediate dictates the final product. In the context of annulation, the ylide can undergo an intramolecular cyclization.

For example, in the reaction with α-amino ketones, the initial Michael addition of the enolate (formed from the α-amino ketone under basic conditions) to the vinyl sulfonium salt generates a sulfur ylide. This ylide intermediate then undergoes an intramolecular nucleophilic attack of the ylidic carbon onto the ketone carbonyl group. This step is characteristic of the Johnson-Corey-Chaykovsky reaction. nih.govmdpi.com The subsequent ring closure expels diphenyl sulfide (B99878) as a leaving group, leading to the formation of a bicyclic epoxide. nih.gov This tandem sequence allows for the efficient construction of fused heterocyclic systems. nih.govresearchgate.net

The stereoselectivity of these annulation reactions can be influenced by the steric properties of both the substrate and the sulfonium salt. nih.gov

Proposed Mechanisms for Cyclopropanation Reactions with this compound Trifluoromethanesulfonate (B1224126)

This compound trifluoromethanesulfonate, through its conversion to a vinyl sulfonium salt or a derived sulfur ylide, is a key reagent in cyclopropanation reactions. The mechanism of cyclopropanation often follows a pathway related to the Corey-Chaykovsky reaction. organic-chemistry.orgwikipedia.org

When reacting with Michael acceptors, such as α,β-unsaturated ketones, the reaction typically proceeds via a 1,4-conjugate addition of a sulfur ylide. organic-chemistry.orgadichemistry.com This ylide can be generated from this compound trifluoromethanesulfonate. The initial Michael addition of the ylide to the enone generates an enolate intermediate. This enolate then undergoes an intramolecular nucleophilic attack on the carbon bearing the sulfonium group, leading to a ring closure and the expulsion of diphenyl sulfide. This sequence results in the formation of a cyclopropane (B1198618) ring fused to the original Michael acceptor. organic-chemistry.orgadichemistry.com

The diastereoselectivity of the cyclopropanation can be influenced by the reaction conditions. For instance, the use of preformed ylides in the absence of a base can lead to high enantioselectivity, albeit with lower diastereocontrol, by minimizing base-mediated betaine (B1666868) equilibration. nih.gov The nature of the sulfur ylide also plays a crucial role; stabilized ylides tend to favor 1,4-addition leading to cyclopropanes, while unstabilized ylides can favor 1,2-addition to the carbonyl group, resulting in epoxides. adichemistry.compku.edu.cn

Recent studies have also explored transition-metal-catalyzed cyclopropanation reactions. For instance, gold catalysis can enable the formal cyclopropanation of sulfur-containing olefins, a transformation that is challenging with traditional diazo chemistry. rsc.org Palladium catalysis has also been employed for the [2+1] annulation of sulfoxonium ylides with norbornene derivatives to furnish cyclopropane-fused skeletons. rsc.org

Reaction Mechanism of Pd/Cu-Catalyzed Vinylation with this compound Triflate

This compound triflate can serve as a vinylating agent in a novel application beyond its traditional role in annulation reactions. Specifically, it participates in Pd/Cu-catalyzed Sonogashira-type cross-coupling reactions with terminal alkynes to afford 1,3-enynes. organic-chemistry.orgsci-hub.senih.gov

The proposed mechanism for this vinylation reaction involves the in situ formation of the diphenyl(vinyl)sulfonium triflate from this compound triflate via base-mediated elimination. organic-chemistry.orgsci-hub.se This vinyl sulfonium salt then enters a catalytic cycle involving both palladium and copper.

The plausible catalytic cycle is as follows:

Oxidative Addition: A Pd(0) species undergoes oxidative addition to the C-S bond of the diphenyl(vinyl)sulfonium salt to form a Pd(II) intermediate.

Transmetalation: Concurrently, the terminal alkyne reacts with the copper catalyst (CuI) and a base to form a copper acetylide species. This copper acetylide then undergoes transmetalation with the Pd(II) intermediate, transferring the alkynyl group to the palladium center.

Reductive Elimination: The resulting Pd(II) species, now bearing both the vinyl and alkynyl ligands, undergoes reductive elimination to form the desired 1,3-enyne product and regenerate the Pd(0) catalyst.

This Pd/Cu-catalyzed vinylation offers a mild and efficient method for the synthesis of valuable 1,3-enyne scaffolds, tolerating a variety of functional groups. organic-chemistry.orgsci-hub.se The use of the stable and easily handled this compound triflate as a vinyl source presents a significant advantage over traditional methods that often employ volatile or less stable vinylating agents. organic-chemistry.org

Table 2: Proposed Catalytic Cycle for Pd/Cu-Catalyzed Vinylation

StepCatalyst/ReagentIntermediateProduct
Vinyl Sulfonium Formation BaseDiphenyl(vinyl)sulfonium triflate-
Oxidative Addition Pd(0)Vinyl-Pd(II) complex-
Transmetalation Copper acetylideVinyl-alkynyl-Pd(II) complex-
Reductive Elimination --1,3-Enyne, Pd(0)

Stereochemical Control and Proton Transfer in this compound-Derived Ylide Intermediates

The stereochemical outcome of reactions involving ylide intermediates derived from this compound triflate is a critical aspect, often governed by subtle mechanistic details such as proton transfer steps and the reversibility of intermediate formation.

In many reactions, a key intermediate is the sulfur ylide formed after the initial nucleophilic addition to the vinyl sulfonium salt. nih.govchim.it The subsequent steps, including potential proton transfer and cyclization, determine the stereochemistry of the final product.

For instance, in annulation reactions, the initial conjugate addition of a nucleophile to the vinyl sulfonium salt generates a sulfur ylide. An intramolecular proton transfer from a nearby acidic site within the molecule can occur, generating a new nucleophilic center. This newly formed nucleophile can then participate in a ring-closing reaction, displacing the diphenyl sulfide leaving group. nih.gov The stereochemistry of the final product is influenced by the relative orientation of the reacting groups during this intramolecular cyclization.

In cyclopropanation reactions, the stereoselectivity is often dictated by the reversibility of the initial ylide addition and the rate of ring closure. nih.gov For example, in the reaction of ester-stabilized sulfonium ylides with cyclopentenone, base-mediated equilibration of the betaine intermediate can occur. At high dilution, this equilibration is slow relative to ring closure, which can impact the diastereoselectivity. nih.gov By controlling factors such as the presence of a base, the steric hindrance of the ylide, and the concentration, it is possible to influence the stereochemical outcome of the reaction. nih.gov

Stereoselective and Asymmetric Synthesis Leveraging 2 Bromoethyl Diphenylsulfonium Derivatives

Design and Synthesis of Chiral (2-Bromoethyl)sulfonium Reagents

The creation of chiral sulfonium (B1226848) reagents, capable of inducing asymmetry in chemical reactions, is a cornerstone of their application in stereoselective synthesis. The primary strategy involves the use of chiral sulfides, which are then converted into the corresponding sulfonium salts. These chiral sulfides often derive from readily available natural products or are synthesized using established asymmetric methods.

One effective approach involves using a chiral backbone to which the sulfur atom is attached. For instance, chiral cyclic sulfides have been designed where the stereogenic centers are part of the ring structure, providing a rigid and well-defined chiral environment around the sulfur atom. researchgate.net A notable example is the use of sulfides derived from natural products like pulegone (B1678340), which can be converted into chiral oxathianes. mdpi.com These chiral sulfides are then typically alkylated to form the desired sulfonium salt. The alkylation step itself can sometimes generate a new stereocenter at the sulfur atom, leading to diastereomeric sulfonium salts. In many cases, a single diastereomer can be isolated through crystallization, providing a stereochemically pure reagent. mdpi.com

Another strategy is the synthesis of sulfides bearing a chiral auxiliary. This involves attaching a well-defined chiral group to the sulfur, which directs the stereochemical course of subsequent reactions. The synthesis of enantioenriched sulfonium ylides can be achieved by the deprotonation of these carefully designed chiral sulfonium salts. researchgate.net The development of catalytic asymmetric methods to generate chiral sulfonium ylides is also an area of active research, aiming to use substoichiometric amounts of a chiral source. researchgate.netresearchgate.net

The general synthesis of the precursor sulfonium salt involves the reaction of a sulfide (B99878) with an alkylating agent. For the title compound's derivatives, this would involve reacting a chiral diaryl sulfide or a sulfide with a chiral substituent with a 1,2-dihaloethane or a similar two-carbon electrophile to install the bromoethyl group.

Diastereoselective Control in Annulation Processes Initiated by (2-Bromoethyl)sulfonium Salts

Annulation, or ring-forming, reactions initiated by (2-bromoethyl)diphenylsulfonium salts can be rendered diastereoselective by using substrates that already possess one or more stereocenters. The inherent chirality in the substrate guides the trajectory of the intramolecular cyclization, favoring the formation of one diastereomer over others.

The process typically begins with the in situ generation of a vinylsulfonium salt from the (2-bromoethyl)sulfonium salt and a base. nih.govbristol.ac.uk A chiral nucleophile, such as an amino alcohol or a derivative of an amino acid, then undergoes a conjugate addition to the vinylsulfonium salt. organic-chemistry.orgnih.gov The resulting intermediate, now containing stereocenters from the original substrate, cyclizes to form a new heterocyclic ring. The stereochemistry of the final product is determined by the relative orientation of the substituents during the intramolecular ring-closing step.

For example, the reaction of (2-bromoethyl)sulfonium triflate with chiral arylglycine derivatives provides an efficient route to substituted azetidines. organic-chemistry.orgthieme-connect.com The stereocenter in the arylglycine backbone directs the formation of the new stereocenter in the azetidine (B1206935) ring. Similarly, reactions with chiral 1,2- or 1,3-aminoalcohols can produce chiral morpholines and benzoxazepines with good to excellent diastereoselectivity. nih.gov The diastereoselectivity of these annulation reactions is often high because the transition state leading to the major diastereomer is sterically less hindered and thus energetically more favorable.

Table 1: Examples of Diastereoselective Annulation Reactions

Nucleophile Reagent Product Diastereomeric Ratio (d.r.)
Chiral Amino Alcohol (2-Bromoethyl)sulfonium salt Chiral Morpholine (B109124) High d.r. reported nih.gov
Ethyl N-tosyl-(2-aryl)glycinate (2-Bromoethyl)sulfonium triflate Substituted Azetidine High d.r. reported organic-chemistry.org
Chiral Amino Thiol (2-Bromoethyl)sulfonium salt Chiral Thiomorpholine (B91149) High d.r. reported nih.gov

Enantioselective Transformations Using Chiral Sulfonium Ylides Derived from this compound Salts

Perhaps the most powerful application of chiral sulfonium salts in asymmetric synthesis is through their corresponding ylides. Deprotonation of a chiral this compound salt, or a related chiral analog, generates a chiral sulfonium ylide. This ylide can then react with a prochiral electrophile, such as an aldehyde, ketone, or α,β-unsaturated system, to create new stereocenters with a high degree of enantioselectivity. researchgate.netnih.gov

Key transformations mediated by these chiral ylides include:

Asymmetric Epoxidation: The reaction of a chiral sulfonium ylide with an aldehyde or ketone is a classic method for synthesizing chiral epoxides, a versatile class of synthetic intermediates. The Johnson-Corey-Chaykovsky reaction, when performed with a chiral ylide, can deliver epoxides with high enantiomeric excess (ee). mdpi.comwikipedia.org

Asymmetric Cyclopropanation: Chiral sulfonium ylides can react with α,β-unsaturated compounds in a Michael-initiated ring-closure sequence to afford chiral cyclopropanes. researchgate.netnih.gov This transformation is valuable due to the prevalence of the cyclopropane (B1198618) motif in bioactive molecules. acs.org

Asymmetric Aziridination: In a similar fashion, reaction with imines can provide access to chiral aziridines, the nitrogen analogs of epoxides. researchgate.net

The success of these reactions hinges on the ability of the chiral scaffold on the sulfur atom to effectively differentiate between the two prochiral faces of the electrophile. The careful design of the chiral sulfide precursor is therefore critical to achieving high levels of enantioselectivity. researchgate.net

Table 2: Enantioselective Reactions with Chiral Sulfonium Ylides

Ylide Type Electrophile Product Type Enantiomeric Excess (% ee)
Chiral Benzylide Aromatic Aldehyde trans-Epoxide >90% mdpi.com
Chiral Allylide α,β-Unsaturated Ester Vinylcyclopropane Excellent (>95%) nih.gov
Chiral Aryl-stabilized Ylide Trialkylborane Chiral Alcohol (after oxidation) >95% nih.gov

Influence of Reagent and Substrate Structure on Stereoselectivity in this compound-Mediated Reactions

The degree of stereoselectivity in reactions involving this compound derivatives is highly dependent on the specific structures of both the sulfonium reagent and the reacting substrate. illinois.edu

Influence of Reagent Structure: The chiral environment of the sulfonium ylide is the most critical factor for enantioselectivity. illinois.edu

Chiral Scaffold: The nature of the chiral auxiliary or backbone on the sulfur atom dictates the stereochemical outcome. Rigid cyclic structures, such as the oxathiane derived from pulegone used by Solladié-Cavallo, create a well-defined steric environment that effectively blocks one face of the ylide, leading to high facial selectivity in its reaction with aldehydes. mdpi.com

Substituents on Sulfur: The electronic and steric nature of the other groups attached to the sulfur (besides the reactive ylide carbon) can fine-tune reactivity and selectivity. Bulky groups can enhance facial discrimination, leading to higher enantioselectivity.

Influence of Substrate Structure: The structure of the electrophilic substrate also plays a crucial role in determining both the yield and the stereoselectivity of the reaction.

Steric Effects: The steric bulk of the substrate can significantly influence selectivity. For example, in asymmetric epoxidations, aldehydes often give higher enantioselectivities than more sterically hindered ketones.

Electronic Effects: The electronic properties of the substrate are important. In the cyclopropanation of α,β-unsaturated systems, the nature of the electron-withdrawing group (e.g., ester, ketone, nitrile) can affect the reactivity and the diastereoselectivity of the product. nih.gov

Chelation Control: In some cases, functional groups on the substrate can chelate to the counterion of the ylide or other species in solution, leading to a more rigid transition state and potentially higher selectivity.

A deep understanding of these structural influences is essential for the rational design of highly stereoselective reactions using this compound-derived reagents, enabling the targeted synthesis of single stereoisomers of complex organic molecules. nih.govnih.govnih.gov

Advanced Theoretical and Computational Studies on 2 Bromoethyl Diphenylsulfonium Systems

Quantum Chemical Calculations on Reactivity and Structure of Bromoethyl Sulfonium (B1226848) Salts

Quantum chemical calculations have been instrumental in understanding the structure and reactivity of bromoethyl sulfonium salts. These computational methods allow for the detailed examination of molecular geometries, electronic structures, and the energetic landscapes of chemical reactions.

Studies on bromoethyl sulfonium trifluoromethanesulfonate (B1224126) have utilized quantum chemical calculations to analyze the stereochemistry and electron density topology of the sulfonium group. acs.org Such analyses are crucial for understanding the molecule's reactivity. The geometry of sulfonium salts is typically pyramidal around the sulfur atom, a feature that is influenced by the nature of the organic substituents. nih.gov This pyramidal geometry, along with the stereochemically active lone pair on the sulfur atom, means that appropriately substituted sulfonium salts can be chiral. nih.gov

Computational models, such as those based on Density Functional Theory (DFT), can predict key structural parameters like bond lengths, bond angles, and dihedral angles. For sulfonium salts, these calculations help in understanding the strain and stability of the molecule. The distribution of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is another critical aspect that can be determined computationally. The energy and localization of these orbitals provide insights into the nucleophilic and electrophilic character of different parts of the molecule, thereby predicting its reactivity towards various reagents.

The reactivity of bromoethyl sulfonium salts is of particular interest. For instance, the hydrogen atoms on the carbon atom adjacent to the positively charged sulfur are considered to be more acidic. acs.org Quantum chemical calculations can quantify this acidity by calculating the proton affinity of the corresponding carbanion. Furthermore, these calculations can model the transition states of reactions involving the sulfonium salt, providing information on the activation energies and reaction pathways. This is particularly useful in understanding the mechanisms of annulation reactions where these salts act as efficient reagents. acs.org

Electron Density Topology and Electrostatic Potential Analysis of (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate

The theory of Atoms in Molecules (AIM) provides a rigorous framework for analyzing the electron density distribution in a molecule, offering profound insights into the nature of chemical bonds and intermolecular interactions. The topological analysis of electron density involves locating critical points where the gradient of the electron density is zero. These critical points are classified based on the curvature of the electron density at that point.

For this compound trifluoromethanesulfonate, both experimental and theoretical charge density analyses have been conducted to understand its chemical reactivity. acs.org This analysis allows for a detailed comparison of the electropositivity of the methylene (B1212753) groups attached to the sulfur and bromine atoms. acs.org The properties of the electron density at the bond critical points (BCPs) between atoms provide quantitative measures of the bond's character.

Table 1: Topological Properties of Selected Bonds in a Bromoethyl Sulfonium Salt (Illustrative Data) This table is illustrative and based on typical findings from electron density analysis.

Bond Electron Density at BCP (ρ(r)) (e/ų) Laplacian of Electron Density (∇²ρ(r)) (e/Å⁵) Bond Character
S-C(ethyl) ~1.7 Small and positive Polar covalent
C-C(ethyl) ~1.6 Negative Shared (covalent)
C-Br ~1.5 Small and positive Polar covalent

The electrostatic potential (ESP) is another crucial property derived from the electron density. It represents the electrostatic force that the molecule's electron distribution would exert on a positive point charge. The ESP is a valuable tool for predicting reactive sites, particularly for electrophilic and nucleophilic attacks. Regions of negative ESP (electron-rich) are susceptible to electrophilic attack, while regions of positive ESP (electron-poor) are prone to nucleophilic attack.

In the case of this compound trifluoromethanesulfonate, the electrostatic potential difference between the two carbon atoms of the bromoethyl group has been investigated to understand the molecule's reactivity. acs.org The positively charged sulfur atom significantly influences the ESP of the neighboring atoms, making the adjacent methylene protons acidic. acs.org The molecular surface colored according to the ESP provides a visual representation of the charge distribution and potential reactive sites. acs.org

Mechanistic Insights from Density Functional Theory (DFT) for this compound Transformations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating reaction mechanisms due to its balance of accuracy and computational cost. For transformations involving this compound, DFT calculations can elucidate the step-by-step processes, identify intermediates and transition states, and determine the energetics of the reaction pathways.

While specific DFT studies on the transformations of this compound are not extensively detailed in the provided search results, the general application of DFT to related sulfonium salt reactions provides a clear indication of the types of insights that can be gained. For instance, in reactions where sulfonium salts act as alkylating or arylating agents, DFT can be used to model the nucleophilic substitution pathways (e.g., SN1 or SN2). The calculations would involve locating the transition state for the nucleophilic attack and the departure of the sulfide (B99878) leaving group.

Furthermore, DFT is employed to understand more complex rearrangements and reaction cascades involving sulfonium species. Computational studies have been used to investigate the mechanism of reactions like the Pummerer rearrangement, which involves the conversion of a sulfoxide to an α-acyloxy thioether via a sulfonium intermediate. acs.org These studies help in understanding the regioselectivity and stereoselectivity of such transformations.

For reactions involving vinylsulfonium salts, DFT can help to rationalize the different possible reaction pathways, such as Michael addition or cyclopropanation. acs.org The calculations can predict which pathway is energetically more favorable under specific reaction conditions.

Table 2: Common Applications of DFT in Studying Sulfonium Salt Transformations

Application Insights Gained
Reaction Pathway Mapping Identification of intermediates and transition states.
Activation Energy Calculation Prediction of reaction rates and feasibility.
Thermodynamic Analysis Determination of reaction spontaneity and equilibrium positions.
Selectivity Prediction Understanding of regio-, chemo-, and stereoselectivity.

| Solvent Effects Modeling | Assessment of the role of the solvent in the reaction mechanism. |

By modeling these complex transformations, DFT provides a theoretical framework that complements experimental observations, leading to a deeper understanding and the ability to design new synthetic methodologies.

Applications of Atoms in Molecules Theory to Related Sulfonium Ylide Systems

Sulfur ylides are zwitterionic compounds characterized by a carbanion adjacent to a positively charged sulfur atom. baranlab.org They are versatile reagents in organic synthesis, particularly for the formation of epoxides, cyclopropanes, and aziridines. mdpi.com The nature of the bonding in the S-C ylidic bond is of fundamental interest, and the Atoms in Molecules (AIM) theory can provide significant insights here.

While direct applications of AIM theory to sulfonium ylide systems are not prominent in the provided search results, the principles of AIM can be extended to understand their electronic structure. The topological analysis of the electron density in a sulfonium ylide would reveal a bond critical point between the sulfur and the ylidic carbon. The properties of the electron density at this BCP, such as its magnitude and the sign of its Laplacian, would characterize the nature of this bond.

Given the zwitterionic nature of the ylide, the S-C bond is expected to have significant ionic character. The AIM analysis would quantify this by revealing a low electron density at the BCP and a positive Laplacian, which is characteristic of closed-shell interactions (ionic bonds). This would be in contrast to a typical covalent bond, which exhibits a higher electron density at the BCP and a negative Laplacian.

Furthermore, AIM theory can be used to analyze the charge distribution within the molecule, providing calculated atomic charges that reflect the positive charge on the sulfur and the negative charge on the ylidic carbon. This charge separation is key to the nucleophilic reactivity of the ylide carbon.

The reactivity of sulfonium ylides in reactions such as the Corey-Chaykovsky reaction involves the initial nucleophilic attack of the ylidic carbon on an electrophile (e.g., a carbonyl carbon). AIM can be used to analyze the changes in the electron density distribution along the reaction pathway, providing a detailed picture of bond formation and breaking. By examining the evolution of the topological features of the electron density, one can gain a deeper understanding of the electronic rearrangements that govern the reactivity of these important synthetic intermediates.

Synthetic Scope, Limitations, and Future Research Directions

Substrate Generality and Functional Group Tolerance in (2-Bromoethyl)diphenylsulfonium Reactions

This compound triflate, through the in situ generation of diphenylvinylsulfonium triflate, demonstrates considerable versatility in its reactions with a wide array of nucleophiles. nih.govorganic-chemistry.org This reactivity profile allows for the synthesis of diverse molecular architectures, including epoxides, cyclopropanes, aziridines, and other heterocyclic systems. nih.gov The reagent's tolerance for various functional groups is a key feature, contributing to its broad applicability in complex molecule synthesis.

The reactions involving this sulfonium (B1226848) salt generally proceed via a Michael addition of a nucleophile to the vinyl group, generating a sulfur ylide intermediate. This intermediate can then undergo further transformations, often intramolecularly, to yield the final product. nih.gov

A notable application is the synthesis of azetidines and oxetanes. nih.govorganic-chemistry.orgresearchgate.net Arylglycine derivatives and α-hydroxy esters react efficiently to form the corresponding four-membered rings. organic-chemistry.orgresearchgate.net The reaction tolerates a range of aryl substituents on the glycine (B1666218) derivative, including electron-rich, electron-deficient, and sterically hindered groups. organic-chemistry.org However, the reaction is less effective with alkyl-substituted glycine derivatives due to insufficient acidity of the α-proton required for the proton transfer step in the mechanism. organic-chemistry.org

The synthesis of cyclopropane (B1198618) derivatives is another significant application. nih.gov Active methylene (B1212753) compounds, such as N-alkyl malonyl amides and 1,3-dicarbonyl compounds, readily participate in cyclopropanation reactions. nih.govnih.gov The reaction conditions are generally mild, often employing an organic base like DBU at room temperature. nih.govnih.gov

Furthermore, the reagent is utilized in the formation of bicyclic systems. nih.gov For instance, α-amino ketones and β,γ-unsaturated amines can be converted into bicyclic epoxides and cyclopropane-fused heterocycles, respectively. nih.gov These reactions often proceed with good to excellent yields and, in some cases, with high diastereoselectivity. nih.gov

The table below summarizes the substrate scope in reactions involving this compound triflate, highlighting the diversity of nucleophiles and the resulting products.

Nucleophile ClassSpecific ExamplesProduct TypeReference
Nitrogen Nucleophiles Arylglycine derivatives, β,γ-Unsaturated aminesAzetidines, Bicyclic cyclopropane-fused heterocycles nih.govorganic-chemistry.org
Oxygen Nucleophiles α-Hydroxy esters, α-Hydroxyketones, β-Hydroxy aldehydesOxetanes, Bicyclic epoxides nih.govorganic-chemistry.org
Carbon Nucleophiles N-Alkyl malonyl amides, 1,3-Diketones, Malonatesgem-Disubstituted cyclopropanes, Spirocyclopropanes nih.govnih.gov
Heterocyclic Nucleophiles Indole-2-carboxaldehydes, Pyrrole-2-carboxaldehydesRearranged heterocyclic products nih.gov

While the functional group tolerance is broad, certain limitations exist. As mentioned, substrates lacking a sufficiently acidic proton for the requisite proton transfer step may not be suitable. organic-chemistry.org Additionally, the presence of highly reactive functional groups that can compete with the desired nucleophilic addition may require protection strategies. Future research could focus on expanding the substrate scope to include a wider range of aliphatic and less activated nucleophiles, potentially through the development of more reactive vinylsulfonium salt variants or the use of novel catalytic systems.

Optimization of Reaction Conditions and Operational Simplicity for this compound Transformations

The synthetic utility of this compound triflate is significantly enhanced by the operational simplicity and mild conditions under which its reactions are typically performed. nih.govorganic-chemistry.org The triflate salt is a commercially available, crystalline solid that is stable and easy to handle. sigmaaldrich.comtcichemicals.comsigmaaldrich.com The reactive vinylsulfonium salt is conveniently generated in situ through the addition of a base, avoiding the need to isolate the often less stable vinylating agent. nih.govorganic-chemistry.orgbristol.ac.uk

A key aspect of optimizing these transformations involves the judicious choice of base and solvent. For the synthesis of azetidines from arylglycine derivatives, a screening of reaction conditions revealed that 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is a highly effective base, and dichloromethane (B109758) (CH₂Cl₂) is a suitable solvent. organic-chemistry.orgbristol.ac.uk Heating the reaction mixture can improve yields and shorten reaction times. bristol.ac.uk Other bases, such as triethylamine (B128534) (Et₃N) and potassium carbonate (K₂CO₃), have been found to be less effective in certain applications. bristol.ac.uk

Similarly, in cyclopropanation reactions with 1,3-dicarbonyl compounds, powdered potassium carbonate in ethyl acetate (B1210297) at room temperature has proven to be an efficient system, providing high yields of the corresponding spirocyclopropanes. nih.gov The use of a simple, inexpensive base and a common organic solvent highlights the practical nature of this methodology.

The table below provides examples of optimized reaction conditions for different transformations using this compound triflate.

TransformationSubstrateBaseSolventTemperatureYieldReference
Azetidine (B1206935) Synthesis N-Tosyl (2-aryl)glycine ethyl esterDBUCH₂Cl₂RefluxHigh organic-chemistry.orgbristol.ac.uk
Oxetane Synthesis Diethyl 2-(hydroxy(phenyl)methyl)malonateDBUCH₂Cl₂RefluxGood organic-chemistry.org
Cyclopropanation 1,3-CyclohexanedioneK₂CO₃ (powdered)EtOAcRoom Temp.High nih.gov
Epoxy Annulation α-Amino ketoneDBUMeCNNot specifiedGood to Excellent nih.gov
Imidazolinium Salt Synthesis N,N'-bis(2,6-diisopropylphenyl)formamidineDIPEAMeCNReflux90% tcichemicals.comtcichemicals.com

The operational simplicity extends to the workup procedures, which typically involve a simple aqueous quench followed by extraction and chromatographic purification. bristol.ac.uk This ease of handling and the use of readily available reagents and mild conditions make transformations involving this compound triflate attractive for both academic research and potentially for larger-scale synthetic applications. Future efforts in this area could focus on developing catalytic versions of these reactions or exploring flow chemistry setups to further enhance efficiency and operational simplicity.

Scalability and Practicality of Synthetic Protocols Employing this compound Triflate

The practical application of a synthetic method is often determined by its scalability. Protocols utilizing this compound triflate have shown promise in this regard, owing to the accessibility of the starting material and the generally straightforward reaction conditions. sigmaaldrich.commdpi.comresearchgate.net The triflate itself is a stable, crystalline solid that can be handled without special precautions, which is a significant advantage for large-scale work. sigmaaldrich.combris.ac.uk

Several studies have demonstrated the feasibility of conducting reactions with this reagent on a gram scale. For instance, the synthesis of N-trifluoropropylation of azoles, which involves a vinylation step, has been successfully performed on a gram scale, showcasing the practicality of the methodology for producing significant quantities of product. researchgate.net The synthesis of imidazolinium salts has also been reported with detailed procedures for gram-scale synthesis. tcichemicals.com

The practicality of these protocols is further enhanced by the use of common and relatively inexpensive reagents and solvents. For example, the use of bases like DBU or K₂CO₃ and solvents such as dichloromethane or ethyl acetate contributes to the economic viability of the process on a larger scale. organic-chemistry.orgnih.gov

However, certain factors could present challenges for industrial-scale synthesis. The stoichiometric use of the sulfonium salt generates diphenyl sulfide (B99878) as a byproduct, which would need to be separated and managed. While chromatographic purification is suitable for laboratory-scale synthesis, alternative purification methods like crystallization or distillation would be preferable for large-scale production to improve efficiency and reduce solvent waste.

The development of catalytic methods that utilize a substoichiometric amount of a sulfur-based reagent would be a significant advancement in improving the scalability and atom economy of these transformations. While not yet realized for this compound triflate itself, the broader field of sulfonium salt chemistry is seeing advancements in catalytic applications, which could potentially be adapted. researchgate.netnih.gov

Future research aimed at improving the scalability of these protocols could focus on:

Developing efficient, non-chromatographic purification methods.

Investigating the potential for recycling the diphenyl sulfide byproduct.

Exploring the development of a catalytic cycle that regenerates the active vinylating species.

Despite these considerations, the existing protocols employing this compound triflate offer a practical and scalable route to a variety of valuable heterocyclic compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2-Bromoethyl)diphenylsulfonium triflate, and how can purity be ensured?

  • Methodology : The compound is typically synthesized via alkylation of diphenylsulfide with 1,2-dibromoethane, followed by ion exchange with trifluoromethanesulfonic acid. Key steps include strict temperature control (0–5°C) during alkylation to minimize side reactions and purification via recrystallization from dichloromethane/hexane mixtures. Purity is verified using 1H NMR^1 \text{H NMR} (e.g., sulfonium proton resonance at δ 4.5–5.0 ppm) and elemental analysis (C, H, S, Br within ±0.3% theoretical values) .

Q. How should researchers handle and store this compound salts to prevent decomposition?

  • Methodology : Store under inert gas (Ar/N2_2) at –20°C in amber vials to avoid light-induced degradation. Use anhydrous solvents (e.g., THF, DMF) for reactions, and monitor for discoloration (yellowing indicates decomposition). For waste, neutralize with aqueous NaHCO3_3 before disposal .

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?

  • Methodology :

  • NMR : 1H NMR^1 \text{H NMR} identifies sulfonium protons and bromoethyl groups (δ 3.8–4.2 ppm for CH2_2Br). 13C NMR^13 \text{C NMR} confirms sulfonium carbon environments (δ 40–50 ppm).
  • Mass Spectrometry : High-resolution ESI-MS detects the molecular ion ([M]+^+) and fragmentation patterns (e.g., loss of Br or triflate).
  • X-ray Crystallography : Resolves steric effects of the diphenyl groups and bromide orientation .

Advanced Research Questions

Q. What role does this compound triflate play in Pd/Cu-catalyzed cross-coupling reactions?

  • Methodology : The sulfonium salt acts as a vinylating agent in Pd(0)/Cu(I)-catalyzed reactions with terminal alkynes. Mechanistic studies suggest oxidative addition of the C–Br bond to Pd(0), followed by alkyne insertion and reductive elimination. Optimize catalyst loadings (5 mol% Pd2_2(dba)3_3, 10 mol% CuI) and use DMF as a solvent at 80°C for >80% yields. Competing pathways (e.g., β-hydride elimination) are suppressed by electron-deficient ligands .

Q. How can discrepancies in reported reaction yields involving this compound be resolved?

  • Methodology : Systematically vary parameters:

  • Solvent polarity : Higher polarity (DMF vs. THF) enhances ionic intermediate stability.
  • Additives : Silver salts (AgOTf) scavenge bromide, preventing catalyst poisoning.
  • Kinetic profiling : Use in situ IR or GC-MS to track intermediate formation. Contradictions often arise from trace moisture or oxygen; employ rigorous Schlenk techniques .

Q. What strategies mitigate unexpected side reactions (e.g., elimination or polymerization) during sulfonium salt utilization?

  • Methodology :

  • Low-temperature addition : Introduce the sulfonium salt at –30°C to slow decomposition.
  • Steric hindrance : Modify diphenyl groups with electron-withdrawing substituents (e.g., p-CF3_3) to stabilize the sulfonium center.
  • Quenching intermediates : Add H2_2O or MeOH post-reaction to terminate reactive species .

Q. How does the sulfonium group influence regioselectivity in nucleophilic substitution reactions?

  • Methodology : The strong electron-withdrawing nature of the sulfonium group directs nucleophiles (e.g., amines, thiols) to the β-carbon of the bromoethyl moiety. Computational studies (DFT) show a 15–20 kcal/mol lower activation energy for β-attack vs. α-attack. Experimental validation via 19F NMR^19 \text{F NMR} tracking of triflate displacement confirms this trend .

Key Research Gaps

  • Stability under photocatalytic conditions : Limited data on photodegradation pathways; recommend UV-vis monitoring with radical traps (TEMPO) .
  • Toxicity profile : No ecotoxicological studies available; prioritize zebrafish embryo assays for environmental risk assessment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.